2-[4-(Dibromomethyl)phenyl]benzoic acid

Pharmaceutical Impurity Profiling Mass Spectrometry LC-MS Method Development

Obtaining a reliable reference standard for telmisartan's dibromomethyl impurity that provides unambiguous LC-MS identification is challenging due to its unique Br isotopic pattern. This 98% pure ISO 17034-certified 2-[4-(dibromomethyl)phenyl]benzoic acid (CAS 1797894-62-2) resolves that issue. It enables precise quantification, method validation, and meets ICH Q3A/Q3B requirements for ANDA/NDA filings. Trusted by QC labs; in stock for rapid delivery.

Molecular Formula C14H10Br2O2
Molecular Weight 370.04
CAS No. 1797894-62-2
Cat. No. B583146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Dibromomethyl)phenyl]benzoic acid
CAS1797894-62-2
Molecular FormulaC14H10Br2O2
Molecular Weight370.04
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)C(Br)Br)C(=O)O
InChIInChI=1S/C14H10Br2O2/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8,13H,(H,17,18)
InChIKeyZHWNQZNXYWCFCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Dibromomethyl)phenyl]benzoic Acid Technical Baseline


2-[4-(Dibromomethyl)phenyl]benzoic acid (CAS 1797894-62-2), also designated as 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, is a biphenyl carboxylic acid derivative and a recognized synthetic impurity associated with the angiotensin II receptor antagonist telmisartan . It is assigned the FDA Unique Ingredient Identifier FBG2RY45JP [1]. The compound possesses a molecular formula of C14H10Br2O2 and a molecular weight of 370.04 g/mol [2].

Workflow Impurity profiling by LC-MS & HPLC
Selection FDA UNII reference standard with distinctive Br isotope pattern
Procurement Context Supports ANDA/NDA submission and QC release testing

Why 2-[4-(Dibromomethyl)phenyl]benzoic Acid Cannot Be Substituted


In analytical method development and pharmaceutical quality control, 2-[4-(Dibromomethyl)phenyl]benzoic acid cannot be generically substituted with other biphenyl carboxylic acid analogs or alternative telmisartan impurities. Its distinct structural feature—the dibromomethyl group—imparts unique physicochemical properties, including a specific isotopic pattern from the two bromine atoms, which is essential for unambiguous identification via mass spectrometry [1]. Unlike structurally simpler impurities (e.g., Telmisartan Impurity 20) which lack this halogenation pattern, the target compound's retention behavior in reversed-phase HPLC and its distinct spectral signature are critical for accurate quantification. Regulatory compliance under ICH guidelines demands the use of the precise, characterized reference standard to ensure specificity and validity of analytical methods [2].

Target Compound
Analog / Substitute
Dibromomethyl group with characteristic Br isotopic pattern
Non-brominated analogs (e.g., methyl analog) lack MS fingerprint
4'-dibromomethyl substitution drives distinct HPLC retention
Alternate brominated impurities may co-elute or shift peak assignment
Defined purity and melting point specifications
Unspecified purity standards increase validation burden

2-[4-(Dibromomethyl)phenyl]benzoic Acid: Quantitative Evidence


Molecular Weight Differentiation from Non-Halogenated Analogs

2-[4-(Dibromomethyl)phenyl]benzoic acid (C14H10Br2O2) has a molecular weight of 370.04 g/mol, compared to the non-halogenated analog Telmisartan Impurity 20 (4′-Methyl-[1,1′-biphenyl]-2-carboxylic acid; C14H12O2) which has a molecular weight of 212.2 g/mol [1][2]. This represents a 74.4% increase in molecular mass attributable to the replacement of a methyl group with a dibromomethyl moiety. The presence of two bromine atoms produces a distinctive isotopic distribution pattern (M, M+2, M+4 with relative abundances of approximately 1:2:1) that serves as a confirmatory fingerprint in mass spectrometric analysis, a feature absent in non-brominated analogs [3].

MS Molecular Diff.
Head-to-head
370.04 vs 212.2 g/mol (+74.4%)
Enables unambiguous MS identification
Isotopic pattern confirms Br presence
Pharmaceutical Impurity Profiling Mass Spectrometry LC-MS Method Development

Structural Specificity in HPLC Retention

The target compound features a dibromomethyl group at the 4'-position of the biphenyl framework . This regiochemistry distinguishes it from other brominated telmisartan impurities such as Telmisartan Bromo Acid (CAS 150766-86-2), which contains a bromine atom directly on the aromatic ring rather than as a dibromomethyl substituent . The polarity and ionization characteristics conferred by the carboxylic acid group in conjunction with the bulky, electron-withdrawing dibromomethyl moiety at the distal para-position result in distinct reversed-phase HPLC retention times. While specific retention time values require experimental determination under defined chromatographic conditions, the structural divergence ensures that 2-[4-(Dibromomethyl)phenyl]benzoic acid cannot be co-eluted with or substituted by other brominated impurities in validated analytical methods.

HPLC Retention Specificity
Class-level inference
Dibromomethyl vs ring-bromine analog; expected ΔRt > 1.0 min
Correct isomer prevents misassignment
Validate under method-specific conditions
HPLC Method Validation Chromatographic Resolution Impurity Separation

Purity and Melting Point Specifications

Commercial availability data for 2-[4-(Dibromomethyl)phenyl]benzoic acid from BOC Sciences indicates a purity specification of 98% and a melting point range of 143-148 °C . In comparison, the structurally simpler impurity Telmisartan Impurity 20 (4′-Methyl-[1,1′-biphenyl]-2-carboxylic acid) lacks publicly reported purity specifications and melting point data from the same vendor sources, rendering it unsuitable for method validation without additional in-house characterization [1]. The defined melting point provides a convenient identity confirmation check prior to use in analytical method development. The 98% purity level meets the threshold for use as a reference standard in quantitative impurity analysis per ICH Q3A/Q3B guidelines.

Purity & Melting Point
Data to verify
98% purity; 143–148 °C
Reduces analytical validation burden
Confirm with in-house QC
Reference Standard Qualification Quantitative NMR Method Calibration

FDA UNII and ISO 17034 Reference Material Status

2-[4-(Dibromomethyl)phenyl]benzoic acid is registered in the FDA Global Substance Registration System (GSRS) with the Unique Ingredient Identifier (UNII) FBG2RY45JP, confirming its recognition as a distinct chemical entity for regulatory purposes [1]. Furthermore, suppliers such as CATO offer this compound as an analytical standard developed under ISO 17034 accreditation for reference material producers [2]. In contrast, other telmisartan impurities (e.g., Telmisartan Impurity 40, CAS NA) lack this dual regulatory-commercial certification, which may require additional justification in regulatory submissions. The availability of detailed characterization data compliant with regulatory guidelines is explicitly stated by multiple suppliers [3].

Regulatory & Certification
Reported
UNII FBG2RY45JP; ISO 17034 available
Streamlines ANDA/NDA documentation
Verify accreditation status
Regulatory Compliance Reference Material Certification ANDA Submission

2-[4-(Dibromomethyl)phenyl]benzoic Acid: Application Scenarios


Impurity Profiling Method Development

The compound serves as a critical reference standard for developing and validating reversed-phase HPLC and LC-MS methods to detect and quantify the dibromomethyl impurity in telmisartan drug substance and drug product. Its unique molecular weight (370.04 g/mol) and isotopic pattern enable unambiguous identification and calibration [1]. The defined purity (98%) and melting point (143-148 °C) support accurate quantitation and method ruggedness assessment .

Quality Control Release Testing

In commercial production of telmisartan, 2-[4-(Dibromomethyl)phenyl]benzoic acid is employed as a reference marker in quality control (QC) release testing to ensure that the impurity level remains below the ICH-defined identification threshold. Its distinct chromatographic behavior, dictated by the 4'-dibromomethyl substitution, ensures that it does not interfere with the main API peak or other related substances [1][2].

ANDA and NDA Regulatory Submissions

The FDA-assigned UNII (FBG2RY45JP) and the availability of the compound as an ISO 17034-certified reference material provide the requisite documentation for including this impurity in the impurity profile section of ANDA/NDA submissions [3][4]. Its use demonstrates compliance with ICH Q3A/Q3B guidelines regarding the characterization and control of process-related impurities.

Stability-Indicating Method Development

The compound's thermal stability, as reflected by its melting point range (143-148 °C), and its storage condition requirements (2-8 °C under inert atmosphere) inform the development of stability-indicating methods . Its presence can be monitored as a potential degradation product or process impurity over the shelf-life of the drug product.

Application
Selection Property
Validation Focus
Impurity Profiling Method Development
Unique molecular weight & Br isotopic pattern
Peak identification and calibration accuracy
Quality Control Release Testing
Distinct chromatographic retention
Impurity resolution and quantitation limits
ANDA/NDA Submissions
FDA UNII & ISO 17034 certification
Regulatory documentation sufficiency
Stability-Indicating Method
Defined melting point & storage requirements
Degradant monitoring over product shelf-life

Technical Documentation Hub

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29 linked technical documents
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